tert-Butyl 2-(acetyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(acetyloxy)benzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid and is characterized by the presence of a tert-butyl group and an acetyloxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-(acetyloxy)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(acetyloxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acids or bases to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products Formed
Hydrolysis: 2-hydroxybenzoic acid and tert-butyl alcohol.
Reduction: 2-(tert-butyl)benzoic acid.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(acetyloxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology and Medicine
In biological and medical research, this compound can be used as a model ester to study ester hydrolysis and enzyme-catalyzed reactions. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry
In the industrial sector, this compound is utilized in the production of polymers, resins, and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of tert-butyl 2-(acetyloxy)benzoate involves its interaction with nucleophiles and electrophiles The ester bond is susceptible to nucleophilic attack, leading to hydrolysis or transesterification reactions
Comparison with Similar Compounds
Similar Compounds
tert-Butyl benzoate: Similar structure but lacks the acetyloxy group.
Methyl 2-(acetyloxy)benzoate: Similar ester but with a methyl group instead of a tert-butyl group.
Ethyl 2-(acetyloxy)benzoate: Similar ester but with an ethyl group instead of a tert-butyl group.
Uniqueness
tert-Butyl 2-(acetyloxy)benzoate is unique due to the presence of both a tert-butyl group and an acetyloxy group, which confer distinct reactivity and stability. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and making it less prone to certain reactions compared to its methyl or ethyl analogs.
Properties
CAS No. |
52602-19-4 |
---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C13H16O4/c1-9(14)16-11-8-6-5-7-10(11)12(15)17-13(2,3)4/h5-8H,1-4H3 |
InChI Key |
DXMFOPVDIWJMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.